4-Methylcyclopentane-1,2-dicarboxylic acid
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Overview
Description
4-Methylcyclopentane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid derivative of cyclopentane, characterized by the presence of a methyl group at the 4-position and two carboxylic acid groups at the 1 and 2 positions on the cyclopentane ring . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for preparing 4-Methylcyclopentane-1,2-dicarboxylic acid involves the vicinal dicarboxylation of an alkene. For example, the synthesis can start with 1-methyl-1-cyclopentene, which undergoes a series of reactions including halogenation and subsequent hydrolysis to yield the desired dicarboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the efficient conversion of starting materials to the target compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclopentane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are commonly employed.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylcyclopentane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylcyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing enzyme activity and metabolic processes. The methyl group may also affect the compound’s hydrophobic interactions and overall molecular stability .
Comparison with Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: Lacks the methyl group at the 4-position.
4-Methylcyclohexane-1,2-dicarboxylic acid: Has a similar structure but with a six-membered ring instead of a five-membered ring.
1,2-Cyclohexanedicarboxylic acid: A six-membered ring dicarboxylic acid without the methyl group
Uniqueness: 4-Methylcyclopentane-1,2-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on a five-membered ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-methylcyclopentane-1,2-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h4-6H,2-3H2,1H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNLIOQRPMSQNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597634-43-9 |
Source
|
Record name | 4-methylcyclopentane-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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